

# Application Notes: Measuring Levosimendan's Impact on Mitochondrial Function

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## Compound of Interest

Compound Name: Levosimendan

Cat. No.: B1675185

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## Introduction

**Levosimendan** is a calcium sensitizer and potassium channel opener used in the treatment of acutely decompensated heart failure.[1] Beyond its primary inotropic and vasodilatory effects, **Levosimendan** exhibits significant cardioprotective properties, many of which are attributed to its direct actions on mitochondria.[1] It has been shown to activate mitochondrial ATP-sensitive potassium (mitoKATP) channels, a key mechanism in ischemic preconditioning, and may also influence mitochondrial calcium handling, reactive oxygen species (ROS) production, and bioenergetics.[2][3]

These application notes provide detailed protocols for investigating the effects of **Levosimendan** on key aspects of mitochondrial function. The described techniques are essential for researchers in pharmacology, cardiology, and drug development seeking to elucidate the mitochondrial mechanisms of **Levosimendan** or to evaluate novel compounds with similar modes of action.

## Key Mitochondrial Parameters Modulated by Levosimendan

The primary mitochondrial targets of **Levosimendan** include:

- Mitochondrial ATP-sensitive K<sup>+</sup> (mitoKATP) Channels: Activation of these channels leads to potassium influx into the mitochondrial matrix, partial depolarization of the mitochondrial

membrane, and preservation of ATP, which is crucial for cardioprotection.[\[2\]](#)[\[4\]](#)

- Mitochondrial Membrane Potential ( $\Delta\Psi_m$ ): The electrochemical gradient across the inner mitochondrial membrane is central to ATP synthesis. **Levosimendan** can modulate  $\Delta\Psi_m$ , primarily through its action on mitoKATP channels.[\[5\]](#)[\[6\]](#)
- Mitochondrial Permeability Transition Pore (mPTP): This non-specific channel in the inner mitochondrial membrane can be triggered by high matrix  $\text{Ca}^{2+}$  and oxidative stress, leading to mitochondrial swelling and cell death.[\[2\]](#) **Levosimendan**'s influence on  $\text{Ca}^{2+}$  handling may affect mPTP opening susceptibility.[\[6\]](#)
- Reactive Oxygen Species (ROS) Production: Mitochondria are a primary source of cellular ROS. **Levosimendan** has been reported to possess antioxidant properties, reducing oxidative stress.[\[7\]](#)[\[8\]](#)
- Bioenergetics: The drug can impact the efficiency of the electron transport chain and subsequent ATP synthesis.[\[6\]](#)

## Protocol 1: Assessment of mitoKATP Channel Opening

This protocol measures **Levosimendan**-induced activation of mitoKATP channels by monitoring changes in mitochondrial membrane potential ( $\Delta\Psi_m$ ) or mitochondrial swelling in a potassium-containing medium.

### A. Measurement of $\Delta\Psi_m$ Decrease

- Principle: Opening of mitoKATP channels allows  $\text{K}^+$  influx into the mitochondrial matrix, leading to a slight dissipation (depolarization) of the mitochondrial membrane potential. This change can be monitored using potentiometric fluorescent dyes.
- Materials:
  - Isolated mitochondria (e.g., from rat heart or liver)
  - Incubation Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM  $\text{K}_2\text{HPO}_4$ , 1 mM  $\text{MgCl}_2$ , pH 7.2

- Substrates: 5 mM Succinate (+ 5  $\mu$ M Rotenone) or endogenous substrates
- ATP: 200-400  $\mu$ M
- Oligomycin: 1  $\mu$ g/mg mitochondrial protein
- **Levosimendan** stock solution (in DMSO)
- Diazoxide or Pinacidil (positive controls)
- 5-hydroxydecanoate (5-HD) (selective mitoKATP channel blocker)
- Fluorescent probe for  $\Delta\Psi_m$  (e.g., Safranin O, TMRM)
- Fluorometer or plate reader with fluorescence capabilities
- Procedure:
  - Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
  - Resuspend isolated mitochondria in the incubation buffer to a final concentration of 0.5-1.0 mg/mL.
  - Add ATP (to inhibit channel opening) and oligomycin (to prevent ATP synthesis) to the mitochondrial suspension.[5][9] Allow to equilibrate for 2-3 minutes.
  - Add the  $\Delta\Psi_m$  fluorescent probe and monitor the fluorescence signal until a stable baseline is achieved, indicating mitochondrial energization and polarization.
  - Add **Levosimendan** at the desired concentration (e.g., 0.5 - 5  $\mu$ M).
  - Record the change in fluorescence over time. A decrease in potential (depolarization) is indicative of K<sup>+</sup> influx and mitoKATP channel opening.
  - For validation, perform parallel experiments where the mitoKATP channel blocker 5-HD (200  $\mu$ M) is added prior to **Levosimendan**. [5] The blocker should abolish the effect of **Levosimendan**.

- Compare the rate of  $\Delta\Psi_m$  decrease induced by **Levosimendan** to that of known openers like diazoxide or pinacidil.[4][10]

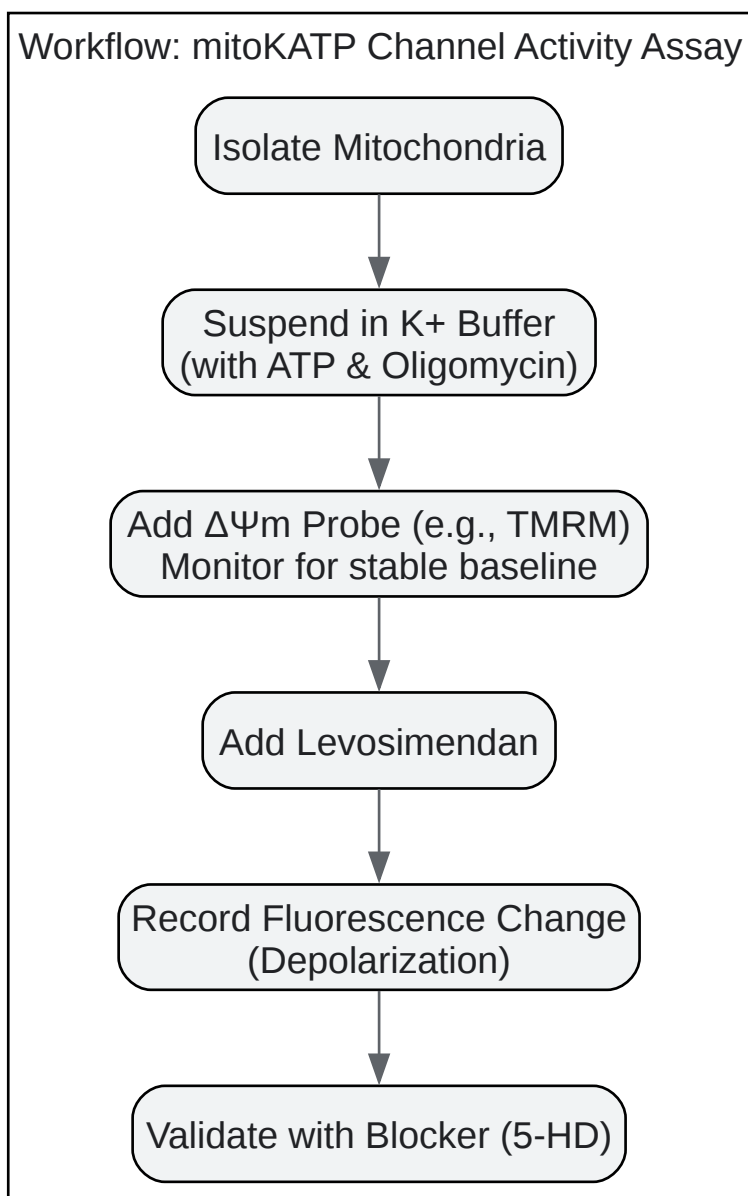
## B. Mitochondrial Swelling Assay

- Principle: The influx of  $K^+$  through opened mitoKATP channels, followed by anions and water, causes the mitochondrial matrix to swell. This swelling can be measured as a decrease in light absorbance at 540 nm ( $A_{540}$ ).
- Materials:
  - Non-respiring mitochondria
  - Swelling Medium: 100 mM Potassium Nitrate ( $KNO_3$ ), 10 mM Tris-HCl, pH 7.2
  - **Levosimendan**, positive controls, and blockers as above
  - Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
- Procedure:
  - Add isolated, non-respiring mitochondria (0.2-0.5 mg/mL) to the swelling medium.
  - Monitor the baseline absorbance at 540 nm.
  - Add **Levosimendan** or other compounds and record the decrease in  $A_{540}$  over 10-15 minutes. A decrease in absorbance indicates mitochondrial swelling.
  - Confirm the specificity of the effect using the mitoKATP channel blocker 5-HD.

## Quantitative Data: Levosimendan's Effect on mitoKATP Channels

Compound	Concentration	Effect	Measurement	Source
Levosimendan	1 $\mu$ M	Accelerated K <sup>+</sup> -specific $\Delta\Psi$ decrease by 0.15%/s	$\Delta\Psi_m$ change	[4][10]
Diazoxide	50 $\mu$ M	Accelerated K <sup>+</sup> -specific $\Delta\Psi$ decrease by 0.10%/s	$\Delta\Psi_m$ change	[4][10]
Pinacidil	50 $\mu$ M	Accelerated K <sup>+</sup> -specific $\Delta\Psi$ decrease by 0.08%/s	$\Delta\Psi_m$ change	[4][10]
Levosimendan	EC50: 0.83 $\pm$ 0.24 $\mu$ M	Activation of K <sup>+</sup> flux to mitochondrial matrix	Mitochondrial Swelling	[4][10]
Levosimendan	0.7-2.6 $\mu$ M	Decreased $\Delta\Psi_m$ by 6.5-40.4%	$\Delta\Psi_m$ change	[5]

## Diagrams



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Caption: Workflow for assessing mitoKATP channel activation.

## Protocol 2: Measurement of Mitochondrial Calcium Retention Capacity (CRC)

- Principle: This assay determines the amount of Ca<sup>2+</sup> that mitochondria can sequester before it triggers the opening of the mitochondrial permeability transition pore (mPTP).<sup>[11]</sup> A higher CRC indicates resistance to mPTP opening. The assay monitors extra-mitochondrial Ca<sup>2+</sup>

concentration using a fluorescent indicator.[12] When mitochondria can no longer retain calcium, a sudden release into the medium causes a sharp increase in fluorescence.[13]

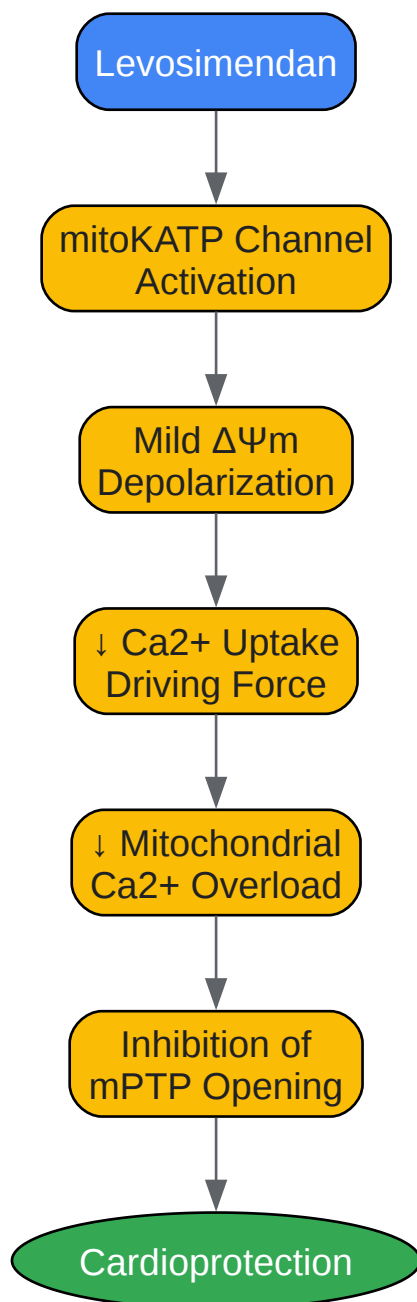
- Materials:
  - Isolated mitochondria (0.4-0.5 mg/mL)
  - Incubation Buffer: 200 mM Sucrose, 10 mM Tris-MOPS, 1 mM Pi, 10  $\mu$ M EGTA-Tris, pH 7.4
  - Respiratory Substrates: 5 mM Succinate (+ Rotenone) or 5 mM Glutamate/Malate
  - Calcium Indicator: Calcium Green-5N (0.5-1.0  $\mu$ M)
  - CaCl<sub>2</sub> standard solution (e.g., 20 mM)
  - **Levosimendan** stock solution
  - Cyclosporin A (mPTP inhibitor, positive control)
  - Fluorometer or plate reader with injectors
- Procedure:
  - Add isolated mitochondria to the incubation buffer containing respiratory substrates and the calcium indicator.[14]
  - Place the suspension in the fluorometer and allow it to equilibrate, monitoring for a stable baseline fluorescence.
  - If testing **Levosimendan**'s effect, add it to the suspension and incubate for 1-2 minutes before starting calcium pulses.
  - Program the instrument to inject repeated pulses of a known amount of CaCl<sub>2</sub> (e.g., 20  $\mu$ M) every 60-120 seconds.[14]
  - After each injection, fluorescence will spike and then decrease as mitochondria sequester the Ca<sup>2+</sup>.

- Continue the pulses until a large, sustained increase in fluorescence is observed. This indicates mass Ca<sup>2+</sup> release through the opened mPTP.[13]
- Calculate the CRC by summing the total amount of Ca<sup>2+</sup> added before the final release event.
- Compare the CRC in **Levosimendan**-treated mitochondria to untreated controls.

## Quantitative Data: Levosimendan's Effect on Mitochondrial Ca<sup>2+</sup> Handling

Condition	Parameter	Result	Note	Source
Levo	CRC	Decreased ( $6.5 \pm 2.0$ vs $10.5 \pm 2.6$ )	Indicates increased mPTP opening susceptibility in this model	[6]
IR	CRC	Decreased ( $6.4 \pm 2.1$ vs $10.5 \pm 2.6$ )	Ischemia-reperfusion also decreases CRC	[6]
Levo-IR	Ca <sup>2+</sup> liberation	Increased	Ca <sup>2+</sup> redistribution from mitochondria during I/R injury	[6]

## Diagrams

Levosimendan's Effect on Mitochondrial Ca<sup>2+</sup> Homeostasis

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Caption: **Levosimendan's** proposed cardioprotective pathway.

## Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

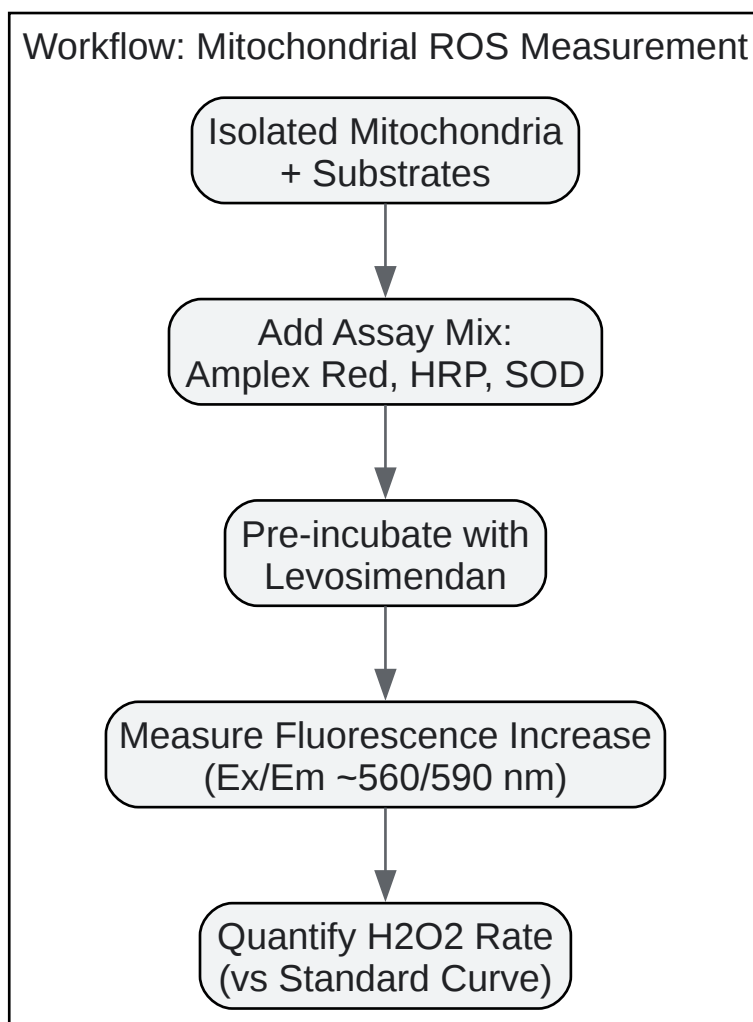
- Principle: This protocol quantifies the production of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), a major mitochondrial ROS, using the Amplex® Red reagent.<sup>[15]</sup> In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H<sub>2</sub>O<sub>2</sub> to produce the highly fluorescent resorufin.<sup>[16]</sup>
- Materials:
  - Isolated mitochondria (0.1-0.3 mg/mL)
  - Incubation Buffer (e.g., KCl-based buffer as in Protocol 1)
  - Respiratory Substrates (e.g., Succinate, Glutamate/Malate)
  - Amplex® Red reagent
  - Horseradish peroxidase (HRP)
  - Superoxide dismutase (SOD)
  - **Levosimendan** stock solution
  - Antimycin A (inducer of ROS production, positive control)
  - Fluorometer or plate reader
- Procedure:
  - Prepare a working solution containing Amplex Red, HRP, and SOD in the incubation buffer. SOD is added to ensure all superoxide is converted to H<sub>2</sub>O<sub>2</sub> for detection.<sup>[15]</sup>
  - Add isolated mitochondria and respiratory substrates to the working solution.
  - Pre-incubate with **Levosimendan** or vehicle control for a specified time.

- Monitor the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time. The rate of increase is proportional to the rate of H<sub>2</sub>O<sub>2</sub> production.
- Calibrate the fluorescence signal using a standard curve of known H<sub>2</sub>O<sub>2</sub> concentrations to quantify the rate of ROS production.
- Compare the rates between control, **Levosimendan**-treated, and positive control (e.g., Antimycin A-treated) groups.

## Quantitative Data: Levosimendan's Antioxidant Effects

Population	Condition	Parameter	Result	Source
Septic Shock Patients	Levosimendan Treatment	Glutathionylated Proteins	Significant Reduction	[7]
Septic Shock Patients	Levosimendan Treatment	MnSOD Amount	Significant Increase	[7]
AHF Patients (in vivo)	Levosimendan (2 hrs)	PMA-stimulated Oxidative Burst	45% Reduction	[17]
Septic Shock (in vivo)	Levosimendan (2 hrs)	PMA-stimulated Oxidative Burst	43% Reduction	[17]

## Diagrams



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Caption: Workflow for measuring mitochondrial H<sub>2</sub>O<sub>2</sub> production.

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